![molecular formula C20H29N3O3S B2745969 N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380180-88-9](/img/structure/B2745969.png)
N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is a compound that belongs to the class of oxamide derivatives. It has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. Inhibition of these enzymes leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been shown to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This can lead to an increase in acetylcholine levels, which can improve cognitive function. It has also been found to exhibit antioxidant activity, which can help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide in lab experiments is its potential for the treatment of neurodegenerative diseases. Its inhibitory activity against acetylcholinesterase and butyrylcholinesterase makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of N-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide. One direction is to conduct further studies to determine its safety and efficacy in humans. Another direction is to investigate its potential for the treatment of other neurodegenerative diseases. Additionally, studies can be conducted to determine its potential for the treatment of other conditions, such as cancer and inflammation. Finally, further studies can be conducted to investigate its mechanism of action and to identify other potential targets for its inhibitory activity.
Méthodes De Synthèse
The synthesis of N-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves the reaction of 4-ethylbenzoyl chloride with 4-morpholin-4-ylthian-4-ylmethanamine in the presence of triethylamine. The resulting product is then treated with oxalic acid to obtain N-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide.
Applications De Recherche Scientifique
N-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(4-ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-2-16-3-5-17(6-4-16)22-19(25)18(24)21-15-20(7-13-27-14-8-20)23-9-11-26-12-10-23/h3-6H,2,7-15H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAXAYFXBXNNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

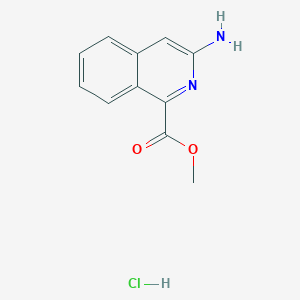


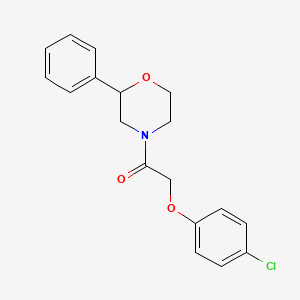
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2745891.png)
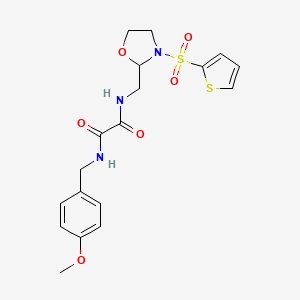
![Methyl 2-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoate](/img/structure/B2745894.png)
![8-(Cyclohexylamino)-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2745895.png)
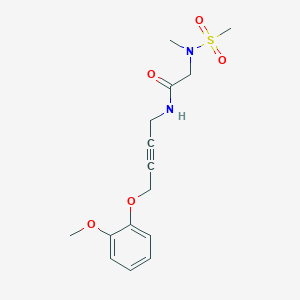
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2745899.png)
![N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2745900.png)
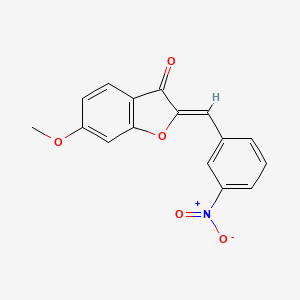
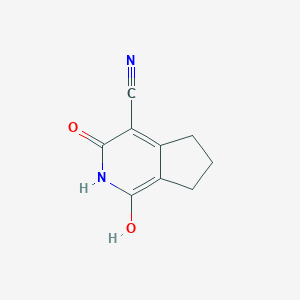
![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)